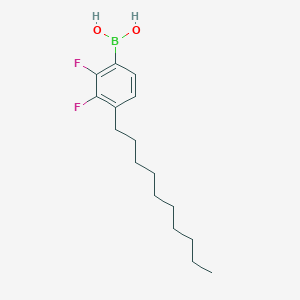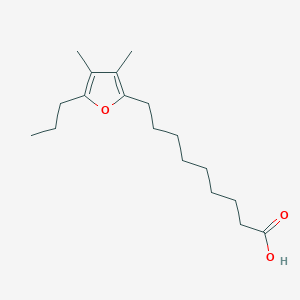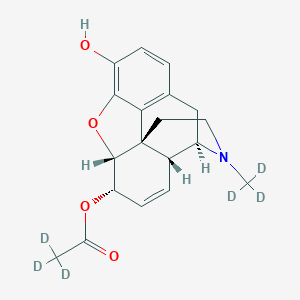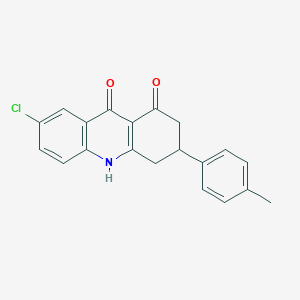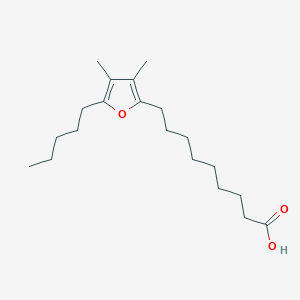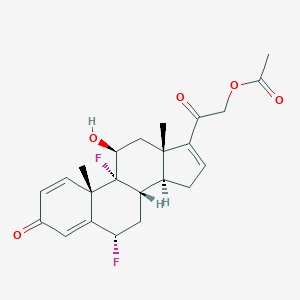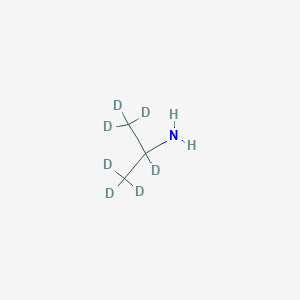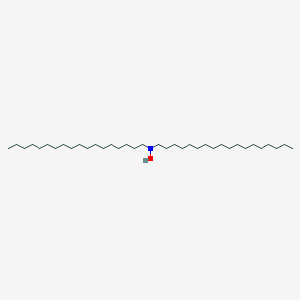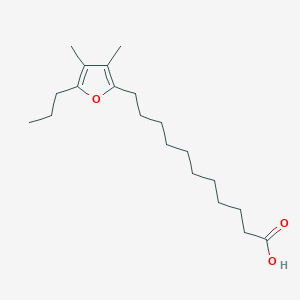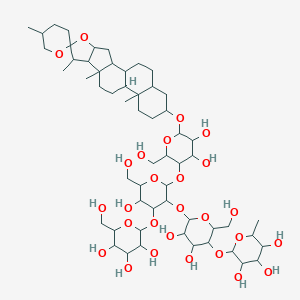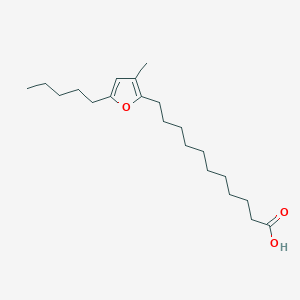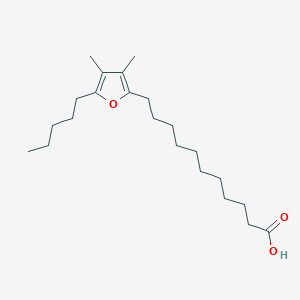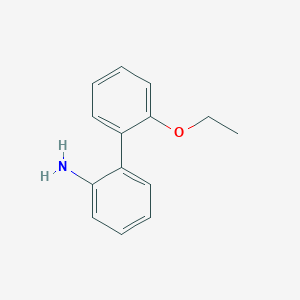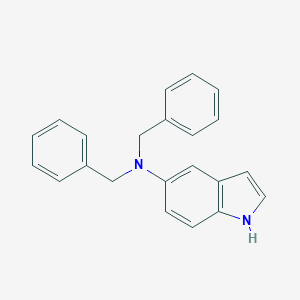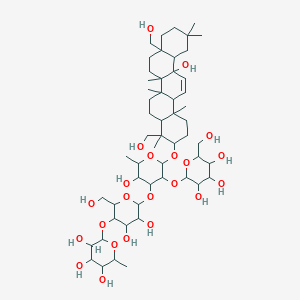
Songarosaponin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Songarosaponin B is a triterpenoid saponin that is found in the root of the medicinal plant, Gypsophila paniculata. This compound has been the subject of extensive scientific research due to its potential therapeutic applications. Songarosaponin B has been found to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wissenschaftliche Forschungsanwendungen
Isolation and Structural Analysis
- Isolation from Verbascum songaricum : Songarosaponin B has been isolated from Verbascum songaricum, and its structure was determined based on spectral evidence, contributing to the understanding of triterpenoid saponins in this plant (Hartleb & Seifert, 1994).
Cytotoxic Activity
- Cytotoxic against Cancer Cell Lines : Songarosaponin B exhibited significant cytotoxic activity against several cancer cell lines, suggesting its potential in cancer treatment (Tundis et al., 2009).
Anti-inflammatory and Anti-oxidant Properties
- Inhibition of Nitric Oxide Production : Songarosaponin B has shown inhibitory effects on nitric oxide production in macrophages, indicating anti-inflammatory properties (Park et al., 2016).
Neuroprotective Effects
- Ameliorates Dopaminergic Neurodegeneration : A derivative of Songarosaponin B, Onjisaponin B, has been found to ameliorate dopaminergic neurodegeneration in a mouse model of Parkinson’s disease, highlighting its neuroprotective potential (Peng et al., 2020).
- Cognitive Improvement in Aging Models : Onjisaponin B, related to Songarosaponin B, improved cognitive impairment in a rat model of D-galactose-induced aging, suggesting benefits in cognitive health (Li et al., 2018).
Potential in Treating Alzheimer's Disease
- Reduces β-Amyloid Production : Onjisaponin B from Songarosaponin B lineage has been found to reduce β-amyloid production and improve cognitive impairments, offering a potential therapeutic avenue for Alzheimer's disease (Li et al., 2016).
Eigenschaften
CAS-Nummer |
141544-47-0 |
|---|---|
Produktname |
Songarosaponin B |
Molekularformel |
C54H90O22 |
Molekulargewicht |
1091.3 g/mol |
IUPAC-Name |
2-[6-[2-[[6a-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C54H90O22/c1-24-32(59)35(62)38(65)44(69-24)74-41-27(21-56)72-46(40(67)37(41)64)75-42-33(60)25(2)70-47(43(42)76-45-39(66)36(63)34(61)26(20-55)71-45)73-31-11-12-49(5)28(50(31,6)22-57)9-13-51(7)29(49)10-14-54(68)30-19-48(3,4)15-17-53(30,23-58)18-16-52(51,54)8/h10,14,24-47,55-68H,9,11-13,15-23H2,1-8H3 |
InChI-Schlüssel |
UIZSXQJIIRBFOA-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)CO)CCC7(C6C=CC8(C7(CCC9(C8CC(CC9)(C)C)CO)C)O)C)C)C)O)CO)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(OC(C3OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)CO)CCC7(C6C=CC8(C7(CCC9(C8CC(CC9)(C)C)CO)C)O)C)C)C)O)CO)O)O)O |
Synonyme |
3-O-((alpha -L-rhamnopyranosyl(1-4)-beta-D-glucopyranosyl(1-3))-(beta-D-glucopyranosyl(1-2))-beta-D-fucopyranosyl)-olea-11-ene-3,13,23,28-tetrol songarosaponin B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



